REACTION_CXSMILES
|
F[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.[CH2:10]([SH:13])[CH2:11][CH3:12].[OH-].[K+]>CCO>[CH3:8][C:6]1[C:5]([NH2:9])=[CH:4][CH:3]=[C:2]([S:13][CH2:10][CH2:11][CH3:12])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=N1)C)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Mixture was extracted with CH2Cl2 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Residue was purified by column chromatography (hexane/AcOEt 2:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1N)SCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |